molecular formula C17H22N4O2S B2847928 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide CAS No. 1797330-94-9

1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide

Cat. No. B2847928
M. Wt: 346.45
InChI Key: WKRDVJXBMVBELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide, also known as PPS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide' involves the reaction of 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde with N-phenylmethanesulfonamide in the presence of a reducing agent to form the intermediate 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine. This intermediate is then reacted with formaldehyde and a reducing agent to form the final product.

Starting Materials
2-(piperidin-1-yl)pyrimidine-4-carbaldehyde, N-phenylmethanesulfonamide, reducing agent, formaldehyde

Reaction
Step 1: React 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde with N-phenylmethanesulfonamide in the presence of a reducing agent to form 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine., Step 2: React the intermediate 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)ethanimine with formaldehyde and a reducing agent to form the final product '1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide'.

Mechanism Of Action

The mechanism of action of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in various disease processes. It has also been shown to modulate the immune response and reduce inflammation.

Biochemical And Physiological Effects

1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species. In addition, 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been shown to modulate the immune response by regulating the activity of certain immune cells.

Advantages And Limitations For Lab Experiments

1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability. However, one limitation of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide. One potential area of research is the development of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide-based therapeutics for the treatment of inflammatory diseases. Another potential area of research is the study of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide in combination with other compounds for the treatment of cancer. Additionally, the potential use of 1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide in the treatment of neurological disorders and cardiovascular diseases warrants further investigation.

Scientific Research Applications

1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of cardiovascular diseases and neurological disorders.

properties

IUPAC Name

1-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,14-15-7-3-1-4-8-15)19-13-16-9-10-18-17(20-16)21-11-5-2-6-12-21/h1,3-4,7-10,19H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRDVJXBMVBELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)methanesulfonamide

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